Cas no 855423-33-5 (4-(Pyrimidin-2-yloxy)benzoic acid)
4-(Pyrimidin-2-yloxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Pyrimidin-2-yloxy)benzoic acid
- 4-(2-Pyrimidinyloxy)benzenecarboxylic acid
- 4-pyrimidin-2-yloxybenzoic acid
- 4-(Pyrimidin-2-yloxy)-benzoic acid
- FT-0702949
- 1W-0313
- SCHEMBL14994358
- MFCD03617910
- 4-(2-Pyrimidinyloxy)benzenecarboxylicacid
- 4-(2-pyrimidinyloxy)benzenecarboxylic acid, AldrichCPR
- F1912-0226
- 4-(pyrimidin-2-yloxy)benzoicacid
- SB58086
- BRD-K42216278-001-01-0
- 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole
- J-513851
- AKOS000111377
- DTXSID60377023
- 855423-33-5
- BB 0238473
- DB-002040
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- MDL: MFCD03617910
- Inchi: 1S/C11H8N2O3/c14-10(15)8-2-4-9(5-3-8)16-11-12-6-1-7-13-11/h1-7H,(H,14,15)
- InChI Key: UCMUIXMNKTUUEV-UHFFFAOYSA-N
- SMILES: O(C1N=CC=CN=1)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 216.05300
- Monoisotopic Mass: 216.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 72.3Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 167-169°C
- Boiling Point: 439.6±47.0 °C at 760 mmHg
- Flash Point: 219.7±29.3 °C
- PSA: 72.31000
- LogP: 1.96710
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
4-(Pyrimidin-2-yloxy)benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-22
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(Pyrimidin-2-yloxy)benzoic acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Pyrimidin-2-yloxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000550-1g |
4-(Pyrimidin-2-yloxy)benzoic acid |
855423-33-5 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM167511-5g |
4-(2-Pyrimidinyloxy)benzenecarboxylic acid |
855423-33-5 | 95% | 5g |
$539 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020444-500mg |
4-(2-Pyrimidinyloxy)benzenecarboxylic acid |
855423-33-5 | 500mg |
2957.0CNY | 2021-07-13 | ||
| TRC | P841308-5mg |
4-(2-Pyrimidinyloxy)benzenecarboxylic Acid |
855423-33-5 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P841308-10mg |
4-(2-Pyrimidinyloxy)benzenecarboxylic Acid |
855423-33-5 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P841308-50mg |
4-(2-Pyrimidinyloxy)benzenecarboxylic Acid |
855423-33-5 | 50mg |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020444-500mg |
4-(2-Pyrimidinyloxy)benzenecarboxylic acid |
855423-33-5 | 500mg |
2957CNY | 2021-05-07 | ||
| Ambeed | A116946-1g |
4-(Pyrimidin-2-yloxy)benzoic acid |
855423-33-5 | 95+% | 1g |
$188.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743939-1g |
4-(Pyrimidin-2-yloxy)benzoic acid |
855423-33-5 | 98% | 1g |
¥1579.00 | 2024-07-28 | |
| Chemenu | CM167511-1g |
4-(2-Pyrimidinyloxy)benzenecarboxylic acid |
855423-33-5 | 95% | 1g |
$207 | 2023-02-18 |
4-(Pyrimidin-2-yloxy)benzoic acid Suppliers
4-(Pyrimidin-2-yloxy)benzoic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4-(Pyrimidin-2-yloxy)benzoic acid
Comprehensive Overview of 4-(Pyrimidin-2-yloxy)benzoic acid (CAS No. 855423-33-5)
4-(Pyrimidin-2-yloxy)benzoic acid (CAS No. 855423-33-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its pyrimidine and benzoic acid moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for developing kinase inhibitors, herbicides, and other small-molecule therapeutics. Researchers are increasingly exploring its potential in drug discovery and precision agriculture, aligning with current trends in sustainable chemistry and green synthesis.
The growing interest in 4-(Pyrimidin-2-yloxy)benzoic acid is reflected in frequent searches for "pyrimidine derivatives applications" and "benzoic acid synthesis." These queries highlight the compound's relevance in medicinal chemistry and material science. Its CAS No. 855423-33-5 is often referenced in patent literature, particularly in formulations targeting crop protection and disease-resistant coatings. Recent studies also suggest its utility in catalysis and polymer modification, addressing industry demands for high-performance additives.
From a synthetic perspective, 4-(Pyrimidin-2-yloxy)benzoic acid exemplifies modern heterocyclic chemistry techniques. Its O-arylation linkage between pyrimidine and benzoic acid scaffolds enables tailored modifications for structure-activity relationship (SAR) studies. This adaptability resonates with researchers investigating "fragment-based drug design" or "bioisosteric replacements," key topics in computational chemistry forums. The compound's logP and hydrogen-bonding capacity further make it a candidate for optimizing drug solubility and membrane permeability.
Environmental and regulatory considerations surrounding 4-(Pyrimidin-2-yloxy)benzoic acid are equally critical. As industries shift toward REACH-compliant compounds, its biodegradation profile and eco-toxicity data are frequently analyzed. The compound's stability under photolytic conditions and compatibility with continuous flow chemistry systems position it favorably for industrial-scale production. These attributes align with search trends like "green chemistry benchmarks" and "process intensification," reflecting broader market priorities.
In analytical contexts, CAS No. 855423-33-5 is often characterized via HPLC-MS and NMR spectroscopy, with particular emphasis on its chromatographic purity. Quality control protocols for this compound frequently address questions about "residual solvent limits" and "polymorph screening," underscoring its pharmaceutical-grade applications. The rise of AI-assisted molecular property prediction tools has further streamlined its characterization, a topic dominating cheminformatics discussions.
Market projections for 4-(Pyrimidin-2-yloxy)benzoic acid indicate steady growth, driven by demand in generic API manufacturing and specialty chemicals. Its patent landscape reveals strategic filings around "synergistic formulations" and "controlled-release matrices," particularly in crop science applications. This correlates with search engine analytics showing spikes in "agrochemical adjuvants 2024" and "next-gen formulation excipients."
Future research directions for 855423-33-5 may explore its metal-chelating properties or potential in supramolecular chemistry. The compound's hydrogen-bond donor/acceptor balance makes it intriguing for crystal engineering studies, a niche but growing field. Such applications resonate with academic searches for "multi-component crystalline materials" and "co-crystal design principles," demonstrating its interdisciplinary appeal.
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